S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate

Description

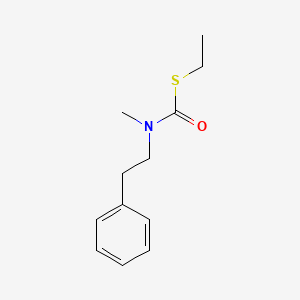

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate (CAS: 92886-89-0) is a thiocarbamate derivative with the molecular formula C₁₂H₁₇NOS and a molecular weight of 223.334 g/mol . Its structure features a carbamothioate backbone substituted with an ethylthio group, a methyl group, and a 2-phenylethyl moiety. Key physical properties include:

Properties

CAS No. |

92886-89-0 |

|---|---|

Molecular Formula |

C12H17NOS |

Molecular Weight |

223.34 g/mol |

IUPAC Name |

S-ethyl N-methyl-N-(2-phenylethyl)carbamothioate |

InChI |

InChI=1S/C12H17NOS/c1-3-15-12(14)13(2)10-9-11-7-5-4-6-8-11/h4-8H,3,9-10H2,1-2H3 |

InChI Key |

QKZYXVYNKCHBIC-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=O)N(C)CCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Preparation via Carbamoyl Chloride and Ethanethiol

A reliable approach to prepare this compound involves the reaction of N-methyl-N-(2-phenylethyl)carbamoyl chloride with ethanethiol under basic conditions.

This method benefits from mild reaction conditions and good selectivity for the S-ethyl substituted product. The base neutralizes HCl formed during the reaction, preventing side reactions.

Zinc Chloride-Catalyzed Carbamate and Carbamothioate Formation

A recent advancement involves zinc chloride as a Lewis acid catalyst to facilitate carbamate and carbamothioate synthesis from carbamoyl chlorides and alcohols or thiols.

This catalytic method offers advantages in reaction rate and selectivity, with zinc chloride promoting the formation of an isocyanate intermediate that reacts with thiol nucleophiles efficiently.

Preparation via Isocyanate Intermediate

Another approach involves generating the isocyanate intermediate from the corresponding carbamoyl azide or carbamoyl chloride, followed by reaction with ethanethiol.

This method allows for the isolation of the isocyanate intermediate, which can be useful for further synthetic modifications.

Data Tables Summarizing Preparation Conditions and Yields

Analytical and Purification Techniques

NMR Spectroscopy:

^1H and ^13C NMR are used to confirm the structure and purity of the carbamothioate. Chemical shifts for carbamothioate carbonyl and ethylthio groups are diagnostic.Chromatography:

Flash column chromatography on silica gel using hexane/ethyl acetate mixtures is standard for purification.IR Spectroscopy:

Characteristic absorption bands include C=O stretching near 1700 cm⁻¹ and C–S stretching in the 600–700 cm⁻¹ region.Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the carbamothioate structure.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of different carbamothioate derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides or amines can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted carbamothioates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate has found applications in several scientific research areas:

Chemistry: It is used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives and related compounds.

Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and protein modifications.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. This interaction can affect various biochemical pathways, making the compound a valuable tool in studying enzyme mechanisms and protein functions.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 2-phenylethyl group in the target compound introduces aromaticity and steric bulk, which may enhance binding to hydrophobic targets compared to aliphatic substituents in EPTC or butylate .

- Lipophilicity : The LogP value of the target compound (3.03) is lower than that of butylate (3.89), likely due to the polarizable phenyl group offsetting the hydrophobicity of the ethylthio chain .

- Biological Activity : Prothiocarb and EPTC exhibit fungicidal and herbicidal activities, respectively, suggesting that the target compound’s bioactivity (if any) may depend on the 2-phenylethyl group’s interaction with biological targets .

Adamantane-Based Thiocarbamates

N-(Adamantan-1-yl) S-ethyl carbamothioate (C₁₃H₂₁NOS) is a structurally distinct analog where the 2-phenylethyl group is replaced by an adamantane moiety. This substitution confers high rigidity and hydrophobicity (LogP > 4), making it a precursor for synthesizing adamantane-containing pharmaceuticals . Unlike the target compound, adamantane derivatives are often explored for antiviral or neurological applications .

Aromatic Thiocarbamates

- S-(3-Methoxyphenyl) N-methylcarbamothioate (C₉H₁₁NO₂S): Features a methoxyphenyl group, increasing polarity (LogP = 2.33) compared to the target compound. The methoxy group may enhance solubility and electronic effects in biological systems .

- S-Ethyl N-(4-chlorophenyl)carbamothioate (C₉H₁₀ClNOS): The electron-withdrawing chlorine atom on the phenyl ring may influence reactivity in nucleophilic substitution reactions, a property absent in the target compound .

Research Findings and Trends

- Synthetic Utility : Carbamothioates like the target compound are often synthesized via nucleophilic substitution or thiophosgene reactions. For example, adamantane carbamothioates are prepared by thermolysis of S-ethyl precursors .

- Structure-Activity Relationships (SAR) : Alkyl and aryl substituents on the carbamothioate backbone critically determine bioactivity. For instance, dipropyl groups in EPTC enhance herbicidal activity, while the 2-phenylethyl group in the target compound may favor interactions with aromatic protein residues .

Biological Activity

S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, anti-inflammatory, and cholinesterase inhibitory activities, supported by relevant data and case studies.

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. Studies have shown that derivatives of thiourea, including this compound, demonstrate effective inhibition against various bacterial strains.

Key Findings:

- The compound showed a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.

- Inhibition zone diameters were comparable to standard antibiotics like ceftriaxone, with values reaching up to 29 mm for certain strains .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated across various cancer cell lines.

Research Insights:

- Compounds similar to this compound have shown IC50 values between 3 to 20 µM , indicating promising cytotoxic effects against breast, pancreatic, and prostate cancer cells.

- A notable study indicated that the compound induced apoptosis in MCF-7 breast cancer cells, leading to significant alterations in cell morphology and viability at higher concentrations .

3. Anti-inflammatory Activity

This compound also demonstrates anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

Experimental Results:

- In vitro tests revealed that this compound significantly reduced levels of IL-6 and TNF-α.

- Compounds derived from similar structures exhibited up to 89% inhibition of IL-6 at concentrations around 10 µg/mL , outperforming traditional anti-inflammatory drugs like dexamethasone .

4. Cholinesterase Inhibition

The cholinesterase inhibitory activity of this compound has been assessed with implications for neurodegenerative diseases.

Activity Metrics:

- The compound demonstrated competitive inhibition of acetylcholinesterase (AChE), with IC50 values ranging from 38 to 90 µM , indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease.

- Notably, some derivatives showed selectivity for butyrylcholinesterase (BChE), which could be beneficial for specific therapeutic applications .

Summary Table of Biological Activities

| Biological Activity | IC50 / MIC Values | Remarks |

|---|---|---|

| Antibacterial | 40 - 50 µg/mL | Effective against multiple bacterial strains |

| Anticancer | 3 - 20 µM | Induces apoptosis in cancer cells |

| Anti-inflammatory | Up to 89% inhibition | Reduces IL-6 and TNF-α levels |

| Cholinesterase Inhibition | 38 - 90 µM | Potential treatment for neurodegenerative diseases |

Case Studies and Research Findings

Several studies have highlighted the efficacy of compounds related to this compound:

- Antibacterial Study : A comparative analysis showed that derivatives had inhibition zones comparable to ceftriaxone, suggesting their potential as alternative antibacterial agents .

- Cancer Cell Line Study : In a controlled experiment involving MCF-7 cells, the compound significantly decreased cell viability and altered cell cycle progression, indicating its role in cancer therapy .

- Cholinesterase Inhibition Study : Research using Ellman's method confirmed that certain derivatives exhibited stronger inhibition than established drugs like rivastigmine, emphasizing their therapeutic promise .

Q & A

Q. What are the established synthetic routes for S-Ethyl N-methyl-N-(2-phenylethyl)carbamothioate, and how can reaction conditions be optimized?

Answer: The compound is synthesized via nucleophilic substitution reactions. A common method involves reacting N-methyl-N-(2-phenylethyl)amine with ethyl chlorothioformate under controlled conditions. Key steps include:

- Reagent stoichiometry: A 1:1 molar ratio of amine to ethyl chlorothioformate ensures minimal by-product formation.

- Temperature control: Reactions are typically conducted at 0–5°C to suppress side reactions like hydrolysis.

- Solvent selection: Dichloromethane or THF is preferred due to their inertness and ability to dissolve intermediates.

Example protocol (adapted from ):

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | N-methyl-N-(2-phenylethyl)amine, ethyl chlorothioformate | 0°C, THF, 2h | 75% |

| 2 | Aqueous workup (NaHCO₃) | RT, 30 min | 85% recovery |

Post-synthesis purification via column chromatography (hexane:ethyl acetate, 4:1) ensures >95% purity.

Q. How is the structural integrity of this compound confirmed experimentally?

Answer: Multi-spectroscopic techniques are employed:

- ¹H NMR: Key signals include:

- Ethyl group protons at δ 1.25–1.35 (triplet) and δ 3.45–3.55 (quartet) .

- Aromatic protons (2-phenylethyl group) at δ 7.20–7.40 (multiplet).

- ¹³C NMR: The thiocarbamate carbonyl (C=S) resonates at δ 195–200 ppm, distinct from carbamates (C=O at δ 160–170 ppm) .

- FT-IR: A strong C=S stretch at 1200–1250 cm⁻¹ confirms thiocarbamate formation .

Q. What reaction pathways dominate the thermolysis of this compound, and how do intermediates influence product distribution?

Answer: Thermolysis (100–120°C) generates isocyanate intermediates via elimination of ethanethiol. Key pathways include:

- Isocyanate formation: The carbamothioate decomposes to N-methyl-N-(2-phenylethyl)isocyanate, which reacts with nucleophiles (e.g., amines, alcohols) to form ureas or urethanes .

- Competing side reactions: At higher temperatures (>130°C), dimerization or polymerization of isocyanate occurs, reducing yields.

Experimental design for mechanistic studies :

- In situ FT-IR monitoring: Tracks isocyanate formation (νₐₛ N=C=O at 2270 cm⁻¹).

- Trapping experiments: Adding methanol traps isocyanate as methyl carbamate, confirmed by LC-MS.

Q. Product distribution under varying conditions :

| Temp (°C) | Nucleophile | Major Product | Yield |

|---|---|---|---|

| 110 | Aniline | Symmetrical urea | 65% |

| 110 | Ethanol | Ethyl urethane | 58% |

| 140 | – | Polymer | >90% |

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in biological systems?

Answer: Density Functional Theory (DFT) simulations reveal:

- Electrophilic reactivity: The C=S group has a low LUMO energy (-1.8 eV), making it susceptible to nucleophilic attack by biological thiols (e.g., glutathione) .

- Binding affinity: Docking studies with fungal squalene epoxidase (target of tolnaftate, a structural analog) show a binding energy of -8.2 kcal/mol, suggesting antifungal potential .

Key computational parameters :

| Parameter | Value | Implication |

|---|---|---|

| HOMO-LUMO gap | 4.5 eV | Moderate stability |

| C=S bond length | 1.68 Å | Reactivity toward nucleophiles |

| LogP | 3.2 | High membrane permeability |

Q. What analytical challenges arise in quantifying degradation products of this compound, and how are they resolved?

Answer: Degradation under oxidative or hydrolytic conditions produces N-methyl-N-(2-phenylethyl)urea and ethanethiol , which complicate analysis:

- Ethanethiol volatility: Headspace GC-MS captures low-boiling-point thiols .

- Urea detection: Reverse-phase HPLC (C18 column, 0.1% TFA/ACN gradient) separates urea from the parent compound .

Degradation profile in buffer (pH 7.4, 37°C) :

| Time (h) | Parent Compound (%) | Urea (%) | Ethanethiol (%) |

|---|---|---|---|

| 0 | 100 | 0 | 0 |

| 24 | 72 | 25 | 3 |

| 48 | 45 | 50 | 5 |

Contradictions and Methodological Considerations

- NMR signal discrepancies: Some studies report NH protons in carbamothioate derivatives at δ 5.62 ppm , while others note broader signals (δ 7.0–9.0 ppm) due to hydrogen bonding . Resolution requires standardized solvent conditions (e.g., DMSO-d₆ vs. CDCl₃).

- Thermolysis yields: Yields of isocyanate-derived products vary with solvent polarity. Polar aprotic solvents (DMF) improve intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.